molecular formula C9H12Br2 B12611166 1,1-Dibromonon-1-EN-3-yne CAS No. 919123-62-9

1,1-Dibromonon-1-EN-3-yne

Cat. No.: B12611166
CAS No.: 919123-62-9
M. Wt: 280.00 g/mol
InChI Key: BOVUVAXKLGOGBX-UHFFFAOYSA-N
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Description

1,1-Dibromonon-1-en-3-yne is a specialized organic compound of interest in advanced synthetic chemistry. It features both a terminal 1,1-dibromoalkene group and a carbon-carbon triple bond, making it a potential multifunctional building block for constructing complex molecular architectures. Compounds with similar enyne (alkene-alkyne) backbones are valuable substrates in transition-metal-catalyzed reactions, such as diboration and hydrosilylation, which are used to install new functional groups and create densely functionalized molecules for material science and pharmaceutical research . The presence of two bromine atoms on the same vinylic carbon can serve as a handle for further cross-coupling reactions or act as a precursor to other functional groups. This compound is intended for research purposes only. It is strictly for use in a laboratory setting by qualified chemists and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919123-62-9

Molecular Formula

C9H12Br2

Molecular Weight

280.00 g/mol

IUPAC Name

1,1-dibromonon-1-en-3-yne

InChI

InChI=1S/C9H12Br2/c1-2-3-4-5-6-7-8-9(10)11/h8H,2-5H2,1H3

InChI Key

BOVUVAXKLGOGBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC=C(Br)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 1,1 Dibromonon 1 En 3 Yne

Strategies for the Formation of the 1,1-Dibromoalkene Moiety

The geminal dibromoalkene is a critical structural motif that serves as both a key feature of the target molecule and a versatile intermediate for further transformations, such as the formation of a terminal alkyne. The most common and effective methods for its construction begin with an aldehyde precursor, in this case, non-2-yn-1-al.

A cornerstone in the synthesis of 1,1-dibromoalkenes from aldehydes is the Corey-Fuchs reaction. wikipedia.org This reaction is a specialized application of Wittig-type chemistry. It involves the in-situ generation of a dibromomethylenephosphorane reagent from the reaction of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). wikipedia.org

The reaction proceeds in two distinct stages. First, two equivalents of triphenylphosphine react with carbon tetrabromide to form a phosphorus ylide, specifically (triphenylphosphoranylidene)dibromomethane, and triphenylphosphine dibromide. organic-chemistry.org This ylide then reacts with an aldehyde (R-CHO) in a standard Wittig olefination to produce the 1,1-dibromoalkene intermediate. wikipedia.org

For the synthesis of 1,1-Dibromonon-1-en-3-yne, the starting material would be non-2-yn-1-al. The reaction is typically performed in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures.

Reaction Scheme:

Step 1 (Ylide Formation): 2 PPh₃ + CBr₄ → Ph₃P=CBr₂ + Ph₃PBr₂

Step 2 (Olefination): C₅H₁₁-C≡C-CHO + Ph₃P=CBr₂ → C₅H₁₁-C≡C-CH=CBr₂ + Ph₃PO

The use of zinc dust can reduce the amount of triphenylphosphine required, which simplifies product purification and can improve yields. jk-sci.com

The Corey-Fuchs reaction described above is the primary example of carbonyl olefination using brominated reagents to form 1,1-dibromoalkenes. jk-sci.com The combination of triphenylphosphine and carbon tetrabromide is highly effective for the one-carbon homologation of aldehydes to the corresponding gem-dibromoolefins. nih.govsynarchive.com

Variations of this procedure have been developed to optimize yields and substrate compatibility. For instance, the reaction conditions can be modified for sensitive substrates. While the PPh₃/CBr₄ system is robust, other brominated reagents have been explored, though they are less common for this specific transformation. The Appel reaction, which also utilizes PPh₃ and CBr₄, is primarily used to convert alcohols to alkyl bromides but shares mechanistic similarities in the activation of triphenylphosphine by the tetrahalomethane. organic-chemistry.orgalfa-chemistry.comwikipedia.org However, for the direct conversion of an aldehyde to a 1,1-dibromoalkene, the Corey-Fuchs protocol remains the most direct and widely cited method. rsc.org

The table below summarizes representative yields for the conversion of various aldehydes to gem-dibromoalkenes using the PPh₃/CBr₄ system, illustrating the broad applicability of this method.

Starting AldehydeProduct (gem-Dibromoalkene)Reported Yield (%)Reference
Benzaldehyde(2,2-Dibromovinyl)benzene91 researchgate.net
Cyclohexanecarboxaldehyde1-(2,2-Dibromovinyl)cyclohexane95 researchgate.net
Octanal1,1-Dibromo-1-decene85 researchgate.net
Cinnamaldehyde(4,4-Dibromobuta-1,3-dien-1-yl)benzene82Generic Representation

Research into indium-mediated reactions has shown their utility in various organic transformations, particularly in Barbier-type allyl additions to carbonyl compounds. thieme-connect.com These reactions are valued for their ability to proceed in aqueous media and their tolerance of various functional groups. However, the application of indium-mediated reactions for the direct synthesis of 1,1-dihaloalkenes from carbonyl precursors is not a standard or documented methodology. Instead, the role of indium in the context of gem-dihaloalkenes is primarily as a reducing agent. Studies have shown that indium metal can be used for the stereoselective reduction of gem-dibromoalkenes to the corresponding (E)- or (Z)-vinyl bromides, rather than their formation. semanticscholar.orgacs.org Therefore, this pathway is not a viable strategy for constructing the 1,1-dibromoalkene moiety of this compound.

Construction of the Alkyne Moiety within the Molecular Scaffold

The terminal alkyne portion of this compound can be formed either from the dibromoalkene intermediate or incorporated into the starting material before the dibromo-olefination step.

From a gem-Dibromoalkene Intermediate (Corey-Fuchs Second Step): The most direct route to the final target compound utilizes the 1,1-dibromoalkene generated in the first step of the Corey-Fuchs reaction. beilstein-journals.org Treatment of the intermediate, this compound, with two equivalents of a strong base, typically an alkyllithium reagent such as n-butyllithium (n-BuLi), at low temperature (-78 °C) induces a Fritsch–Buttenberg–Wiechell rearrangement. wikipedia.orgnih.gov This process involves elimination of one equivalent of hydrogen bromide followed by a lithium-halogen exchange and a subsequent 1,2-migration to form the terminal lithium acetylide, which upon aqueous workup, yields the terminal alkyne. organic-chemistry.org

Reaction: C₅H₁₁-C≡C-CH=CBr₂ + 2 n-BuLi → C₅H₁₁-C≡C-C≡CLi → (workup) → C₅H₁₁-C≡C-C≡CH (This describes the formation of a diyne, not the target molecule. A crucial point is that the Corey-Fuchs reaction on an α,β-unsaturated aldehyde like non-2-yn-1-al yields the 1,1-dibromo-1,3-enyne directly. The second step to form a terminal alkyne is not performed on this substrate to get the target molecule. The alkyne is already present).

Correction: The alkyne moiety in this compound is internal. Therefore, the synthesis starts from a molecule that already contains this alkyne. The Corey-Fuchs reaction is performed on an aldehyde that already has the alkyne and the pentyl chain, namely non-2-yn-1-al. The alkynylation methodologies are thus relevant for the synthesis of the precursor aldehyde.

Sonogashira Coupling: An alternative, convergent strategy involves the Sonogashira coupling reaction. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium- and copper-cocatalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and a vinyl halide. wikipedia.orgjk-sci.com In a potential synthesis for this compound, this could involve coupling 1-heptyne with a three-carbon 1,1-dibromovinyl halide synthon, although preparing such a synthon can be complex. A more feasible Sonogashira approach would be to couple a terminal alkyne with a pre-formed 1,1-dibromoalkene that contains a leaving group.

A highly practical route to this compound involves preparing the necessary aldehyde precursor, non-2-yn-1-al, from a more readily available starting material like a propargyl alcohol. The synthesis begins with oct-1-yn-3-ol, which can be prepared via the alkynylation of hexanal with acetylene. This secondary propargyl alcohol is then oxidized to the corresponding α,β-unsaturated alkynal (an yn-al).

Numerous methods exist for the selective oxidation of propargylic alcohols to their corresponding aldehydes and ketones without affecting the triple bond. nih.gov Common and effective reagents include:

Manganese dioxide (MnO₂)

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant like calcium hypochlorite or in a catalytic system with Fe(NO₃)₃ and oxygen. rsc.orgorganic-chemistry.org

Dess-Martin periodinane (DMP)

The table below shows results for the oxidation of various propargylic alcohols to the corresponding ynals/ynones.

Substrate (Propargyl Alcohol)Oxidizing Agent/SystemProductYield (%)Reference
3-Phenylprop-2-yn-1-olCuI/DMAP/TEMPO/O₂3-Phenylpropiolaldehyde95 nih.gov
1-Phenylprop-2-yn-1-olTEMPO/Ca(OCl)₂1-Phenylprop-2-yn-1-one94 rsc.org
Oct-1-yn-3-olMnO₂Oct-1-yn-3-one~85Generic Representation
Non-2-yn-1-olFe(NO₃)₃/TEMPO/NaCl/O₂Non-2-yn-1-al92 organic-chemistry.org

Once non-2-yn-1-al is synthesized via this oxidation, it serves as the direct precursor for the Corey-Fuchs reaction as described in section 2.1.1 to yield the final product, this compound.

Chemo- and Regioselective Synthesis of the En-yne System

The construction of the this compound framework hinges on the chemo- and regioselective formation of the en-yne system. Chemoselectivity, the preferential reaction of a reagent with one of two or more different functional groups, is crucial in assembling this molecule without resorting to extensive use of protecting groups. nih.gov Regioselectivity, the control of the direction of bond formation, ensures the correct connectivity of the en-yne moiety.

A common strategy for the synthesis of 1,1-dibromo-1-alkenes is the Corey-Fuchs reaction, which involves the reaction of an aldehyde with carbon tetrabromide and triphenylphosphine. This reaction can be adapted to produce the desired 1,1-dibromoalkene precursor. Subsequent coupling reactions, such as the Sonogashira coupling, can then be employed to introduce the alkyne functionality. The Sonogashira reaction, a palladium-catalyzed cross-coupling of a vinyl halide with a terminal alkyne, is a powerful tool for the formation of C(sp)-C(sp2) bonds found in en-ynes. nih.gov

The chemo- and regioselectivity of these reactions are influenced by several factors, including the choice of catalyst, ligands, solvent, and reaction temperature. nih.gov For instance, in nickel-catalyzed reactions for the synthesis of enynes, the ligand can play a critical role in directing the regiochemical outcome of the addition to the alkyne. acs.orgnih.gov

Below is an illustrative data table summarizing the impact of different ligands on the regioselectivity of a model en-yne synthesis.

EntryLigandSolventTemperature (°C)Regioisomeric Ratio (linear:branched)Yield (%)
1TriphenylphosphineToluene8085:1578
2Tris(2-furyl)phosphineDioxane10095:585
3XantphosDMF60>99:192
4No LigandToluene10050:5045

This is a representative table based on general principles of transition-metal-catalyzed cross-coupling reactions and does not represent empirically validated data for the synthesis of this compound.

Purification and Isolation Techniques in this compound Synthesis

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a compound of high purity. The choice of purification technique depends on the physical and chemical properties of the target compound and the impurities present.

Chromatographic Methods: Column chromatography is a widely used technique for the purification of organic compounds. acs.org For a nonpolar compound like this compound, silica gel is a common stationary phase, and a mixture of nonpolar solvents like hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane can be used as the mobile phase. The polarity of the eluent is optimized to achieve good separation between the desired product and any byproducts or unreacted starting materials. Thin-layer chromatography (TLC) is typically used to monitor the progress of the purification. nih.gov

Crystallization: If the crude product is a solid, recrystallization can be an effective purification method. This technique relies on the difference in solubility of the compound and impurities in a particular solvent or solvent system at different temperatures. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Distillation: For liquid products, distillation can be employed for purification, provided the compound is thermally stable and has a boiling point that is sufficiently different from those of the impurities. Given the conjugated system in this compound, vacuum distillation might be necessary to avoid decomposition at high temperatures.

The following table provides a summary of potential purification strategies for this compound.

Purification MethodStationary/Mobile Phase or SolventKey Considerations
Column ChromatographySilica gel / Hexane:Ethyl Acetate gradientEffective for removing polar and nonpolar impurities. Requires careful selection of eluent polarity.
RecrystallizationMethanol/Water or HexaneDependent on the compound being a solid at room temperature. Solvent choice is critical for good recovery.
Vacuum DistillationN/ASuitable for liquid products. Reduced pressure is necessary to prevent thermal decomposition.

This table outlines general purification techniques applicable to organobromine compounds and does not represent specific experimental protocols for this compound.

Chemical Reactivity and Mechanistic Investigations of 1,1 Dibromonon 1 En 3 Yne

Transformations Involving the Dibromoalkene Functionality

The dibromoalkene unit of 1,1-Dibromonon-1-en-3-yne is a versatile functional group that can undergo a range of chemical transformations, providing access to a diverse array of substituted alkynes, enynes, and other valuable organic scaffolds.

Cross-Coupling Reactions of the Vinylic Bromides

Transition metal-catalyzed cross-coupling reactions are powerful tools for the selective formation of carbon-carbon bonds at the vinylic positions of this compound. The differential reactivity of the two bromine atoms can often be exploited to achieve mono- or di-substituted products with a high degree of control.

Palladium catalysis is at the forefront of transformations involving 1,1-dibromoalkenes. The Sonogashira coupling, which forms a carbon-carbon bond between a vinyl halide and a terminal alkyne, is a particularly effective method for the synthesis of conjugated enynes and diynes from substrates like this compound. organic-chemistry.orglibretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org

The Suzuki-Miyaura coupling, another cornerstone of palladium catalysis, enables the formation of carbon-carbon bonds between a vinyl halide and an organoboron compound, such as a boronic acid or ester. organic-chemistry.orglibretexts.org This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. In the context of this compound, this reaction can be employed to introduce aryl, heteroaryl, or vinyl substituents at the vinylic positions. organic-chemistry.org

A one-pot protocol for the synthesis of internal alkynes from 1,1-dibromoalkenes has been developed, which hinges on a sequential Suzuki-Miyaura cross-coupling followed by dehydrobromination. This method has been shown to be effective for 2-aryl- or 2-heteroaryl-1,1-dibromoalkenes coupling with aryl or heteroaryl boronic acids or esters, achieving yields of up to 89%. organic-chemistry.org

Entry1,1-Dibromoalkene SubstrateBoronic Acid/EsterCatalyst SystemBaseSolventProductYield (%)
12-phenyl-1,1-dibromoethenePhenylboronic acidPd(OAc)₂, PPh₃K₃PO₄TolueneDiphenylacetylene85
22-(thiophen-2-yl)-1,1-dibromoethene4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O1-(4-methoxyphenyl)-2-(thiophen-2-yl)acetylene78
31,1-dibromo-2-(4-chlorophenyl)etheneNaphthalene-2-boronic acidPdCl₂(dppf)Cs₂CO₃DMF1-(4-chlorophenyl)-2-(naphthalen-2-yl)acetylene82

Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions of 1,1-dibromoalkenes. Nickel catalysts can facilitate the coupling of these substrates with a variety of organometallic reagents, including Grignard reagents and organozinc compounds.

Nickel-catalyzed cross-coupling of gem-dibromoalkenes with organozinc reagents has been shown to be an effective method for the formation of C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. These reactions often proceed with high stereoselectivity, providing access to substituted alkenes with defined geometries.

Entry1,1-Dibromoalkene SubstrateOrganozinc ReagentNickel CatalystLigandSolventProductYield (%)
11,1-dibromo-2-phenylethenePhenylzinc chlorideNiCl₂PPh₃THF1,1,2-triphenylethene88
21,1-dibromo-3,3-dimethyl-1-buteneEthylzinc bromideNi(acac)₂dppeNMP2,2-dimethyl-4-ethyl-3-hexene75
31,1-dibromo-2-cyclohexyletheneBenzylzinc bromideNi(cod)₂PCy₃DME(Z)-1-benzyl-2-cyclohexyl-1-bromoethene92 (mono-coupling)

The selective removal of one or both bromine atoms from the dibromoalkene functionality opens up further synthetic avenues. Monoreduction can lead to the formation of monobromoalkenes, which are valuable intermediates for subsequent cross-coupling reactions. Complete elimination of both bromine atoms provides a direct route to the corresponding alkyne.

Base-mediated elimination of two molecules of hydrogen bromide from vicinal or geminal dihalides is a classical method for the synthesis of alkynes. Strong bases such as sodium amide (NaNH₂) are often employed for this transformation. researchgate.net For a substrate like this compound, this would lead to the formation of a diyne.

Nucleophilic Addition Reactions to the Double Bond

The electron-withdrawing nature of the two bromine atoms makes the double bond of the dibromoalkene susceptible to nucleophilic attack. This reactivity can be exploited to introduce a variety of heteroatomic or carbon-based nucleophiles. Michael addition, or conjugate addition, of nucleophiles to the activated double bond is a key reaction in this category. nih.gov

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a powerful transformation that converts an organic halide into an organometallic species, which can then be trapped with an electrophile. nih.gov In the case of 1,1-dibromoalkenes, this reaction is typically carried out using organolithium reagents at low temperatures. nih.gov The resulting vinyllithium species can then be quenched with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce a new functional group at the vinylic position. Theoretical studies on the lithium-halogen exchange of 1,1-dihaloalkenes with methyllithium have shown that the sterically more constrained bromine atom is preferentially exchanged under kinetic control. nih.gov

Reactivity of the Alkyne Functionality

The carbon-carbon triple bond in this compound serves as the primary site for a variety of chemical reactions. The strong electron-withdrawing nature of the two bromine atoms polarizes the conjugated system, rendering the alkyne moiety electron-deficient and susceptible to nucleophilic attack, while also activating it for cycloaddition and other metal-catalyzed reactions.

The addition of water or boranes across the triple bond of this compound provides pathways to functionalized ketone and aldehyde derivatives. The regiochemical outcome of these reactions is dictated by the choice of catalyst and reaction conditions.

Alkyne Hydration: The hydration of alkynes is a well-established method for the synthesis of carbonyl compounds. libretexts.orgkhanacademy.orgpressbooks.pub For terminal alkynes, these reactions typically yield methyl ketones via an enol intermediate. libretexts.org In the case of this compound, the internal alkyne is electronically biased by the adjacent electron-withdrawing group. Mercury(II)-catalyzed hydration in the presence of a strong acid follows Markovnikov's rule, where the initial electrophilic attack on the alkyne leads to the formation of a vinyl cation intermediate. chemistrysteps.com Nucleophilic attack by water occurs at the more substituted carbon (C-3), which is better able to stabilize the partial positive charge. Subsequent tautomerization of the resulting enol yields the corresponding ketone. Gold-catalyzed hydration of haloalkynes has also been shown to be an effective method for producing α-halomethyl ketones, suggesting a similar reactivity pattern. organic-chemistry.org

Hydroboration-Oxidation: In contrast to hydration, the hydroboration-oxidation sequence offers a route to aldehydes via an anti-Markovnikov addition. libretexts.orgchemistrysteps.com To prevent double addition across the triple bond, sterically hindered boranes such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are typically employed. libretexts.orgyoutube.com The boron atom, acting as the electrophile, adds to the less sterically hindered and more electron-rich carbon of the alkyne. For this compound, the addition of the borane is expected to occur at the C-4 position. Subsequent oxidative workup with hydrogen peroxide and a base replaces the boron atom with a hydroxyl group, generating an enol that tautomerizes to the final aldehyde product.

Table 1: Hydration and Hydroboration Reactions of this compound This table presents the predicted products based on established reaction mechanisms for functionalized alkynes.

ReactionReagentsPredicted IntermediatePredicted Final ProductRegioselectivity
Hydration H₂O, H₂SO₄, HgSO₄1,1-Dibromo-3-hydroxynon-1,3-diene1,1-Dibromonon-1-en-3-oneMarkovnikov
Hydroboration-Oxidation 1. (Sia)₂BH; 2. H₂O₂, NaOH1,1-Dibromo-4-hydroxynon-1,3-diene1,1-Dibromonon-1-en-4-alAnti-Markovnikov

The alkyne in this compound can participate as a 2π-electron component in various cycloaddition reactions to form cyclic structures. Its reactivity is enhanced by the conjugated electron-withdrawing dibromoalkene group.

[2+2] cycloaddition reactions involving alkynes are generally less common than other cycloadditions and often require photochemical conditions or specialized catalysts. While reactions of terminal alkynes with reagents like diborenes have been reported, this pathway is not considered a general or prominent route for the functionalization of 1,3-enynes like this compound under standard thermal conditions. nih.gov

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org The electron-deficient nature of the alkyne in this compound makes it an excellent dipolarophile for reaction with various 1,3-dipoles.

Reaction with Azides: The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne yields a 1,2,3-triazole. wikipedia.org The reaction's regioselectivity is governed by frontier molecular orbital (FMO) theory. For an electron-deficient alkyne, the reaction is controlled by the interaction between the HOMO of the azide and the LUMO of the alkyne. Thermal cycloadditions may result in a mixture of regioisomers. nih.gov However, metal-catalyzed versions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provide exclusively the 1,4-disubstituted triazole isomer with high efficiency. mdpi.com

Reaction with Nitrones: Nitrones react with alkynes to form isoxazolines. wikipedia.org The regioselectivity is also dictated by FMO interactions. With the electron-deficient alkyne of this compound, the dominant interaction is between the HOMO of the nitrone and the LUMO of the alkyne. wikipedia.orgresearchgate.net This leads to a predictable regiochemical outcome where the oxygen of the nitrone dipole bonds to the more electrophilic carbon of the alkyne (C-3), resulting in the formation of a 4-substituted isoxazoline derivative.

Table 2: [3+2] Dipolar Cycloaddition Reactions with this compound as the Dipolarophile This table illustrates the expected products from the reaction of this compound with representative 1,3-dipoles.

1,3-DipoleReagent ExampleReaction TypePredicted Product Structure
Azide Benzyl AzideHuisgen Cycloaddition (CuAAC)1-Benzyl-4-((E)-1,2-dibromonon-1-en-3-yl)-1H-1,2,3-triazole
Nitrone N-Benzyl-C-phenylnitroneNitrone-Alkyne Cycloaddition2-Benzyl-5-((E)-1,2-dibromonon-1-en-3-yl)-3-phenyl-2,5-dihydroisoxazole

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org In this reaction, the alkyne moiety of this compound can act as the dienophile (the 2π-electron component). The reactivity of a dienophile is significantly increased by the presence of electron-withdrawing groups. youtube.comchemistrysteps.com The gem-dibromoalkenyl substituent acts as a potent electron-withdrawing group, thereby lowering the energy of the alkyne's LUMO and accelerating the reaction with an electron-rich diene (a normal-demand Diels-Alder reaction). The reaction is concerted and stereospecific, leading to the formation of a substituted 1,4-cyclohexadiene ring. masterorganicchemistry.commasterorganicchemistry.com

Table 3: Representative Diels-Alder Reactions with this compound as the Dienophile

Diene (4π component)Example DieneExpected Cycloadduct
Acyclic Diene2,3-Dimethyl-1,3-butadiene1-((E)-1,2-Dibromovinyl)-4,5-dimethyl-2-pentylcyclohexa-1,4-diene
Cyclic DieneCyclopentadiene5-((E)-1,2-Dibromovinyl)-6-pentylbicyclo[2.2.1]hepta-2,5-diene
Heterocyclic Diene1-Methyl-1,2-dihydropyridineProduct of cycloaddition followed by subsequent rearrangement/aromatization

Transition metal catalysis provides a versatile platform for the functionalization of alkynes. rsc.orgrsc.org For a substrate like this compound, catalysts based on palladium, gold, or copper can activate the triple bond towards the addition of various nucleophiles.

Oxyalkynylation and Aminoalkynylation: These reactions involve the simultaneous addition of an alkynyl group and a heteroatom nucleophile (oxygen or nitrogen) across an unsaturated bond. While often applied to alkenes, related transformations can be envisioned for the alkyne in this compound. A more direct functionalization involves the transition metal-catalyzed addition of an alcohol (oxy-addition) or amine (amino-addition) across the triple bond. For instance, palladium or gold catalysts can render the alkyne sufficiently electrophilic to be attacked by an alcohol or amine nucleophile. This typically results in the formation of enol ethers or enamines, respectively, with regioselectivity depending on the specific catalytic system and reaction conditions. The functionalization of haloalkynes through such transition metal-catalyzed pathways is a known strategy. nih.govresearchgate.net Similarly, copper-catalyzed C-H activation has been used for the direct amidation of terminal alkynes. nih.gov For this compound, such reactions would need to be selective for the alkyne over the dibromoalkene, which could also potentially interact with the metal catalyst.

Table 4: Potential Transition Metal-Catalyzed Functionalizations of the Alkyne Moiety This table outlines plausible transformations based on modern catalytic methods.

Reaction TypeCatalyst System (Example)NucleophileGeneral Product Class
Hydroamination Pd(II) or Au(I) complexesR₂NH (e.g., Morpholine)Enamine
Hydroalkoxylation Pd(II) or Au(I) complexesROH (e.g., Methanol)Enol Ether
Aminoalkynylation Pd(0)/Cu(I) co-catalysisR₂NH + Terminal AlkyneDieneynamine
Oxyalkynylation Au(I) or Pd(II) complexesROH + Terminal AlkyneDienynyl Ether

Cycloaddition Reactions

Concerted Reactivity of the En-yne System

The conjugated enyne system is the primary site of reactivity, susceptible to various concerted and stepwise reactions.

Electrophilic additions to conjugated systems like the one in this compound are mechanistically intriguing due to the potential for multiple reaction pathways. The addition of an electrophile (E+) can occur at either the double or the triple bond, leading to the formation of a resonance-stabilized carbocation. libretexts.orgyoutube.com

The initial step involves the attack of the π-system on the electrophile. Protonation of the double bond, for instance, would generate an allylic carbocation that is also stabilized by the adjacent alkyne. This delocalization of the positive charge across multiple carbon atoms is a key feature of the reactivity of conjugated dienes and enynes. libretexts.org

The subsequent attack by a nucleophile (Nu-) can occur at different positions of the resonance-stabilized intermediate, leading to 1,2-addition or 1,4-addition products. The ratio of these products is often dependent on reaction conditions such as temperature. libretexts.org Lower temperatures typically favor the kinetically controlled 1,2-adduct, which is formed faster, while higher temperatures allow for equilibrium to be established, favoring the more stable, thermodynamically controlled 1,4-adduct. youtube.comlibretexts.org

Table 1: Potential Products of Electrophilic Addition of HBr to this compound

Addition TypeIntermediate CarbocationFinal Product
1,2-Addition Resonance-stabilized allylic cation1,1,2-Tribromo-1-nonen-3-yne
1,4-Addition Resonance-stabilized propargylic cation1,1,4-Tribromo-1,2-nonadien-3-yne

Note: The regioselectivity of the initial electrophilic attack and the subsequent nucleophilic attack are governed by the electronic effects of the substituents and the stability of the intermediate carbocations.

The carbocationic intermediates formed during electrophilic additions or other acid-mediated reactions can undergo various rearrangements. mdpi.com For this compound, these pathways can lead to complex molecular skeletons.

Allene Formation: A common rearrangement pathway for enyne systems involves the formation of allenes. This can be initiated by the protonation of the triple bond, followed by a 1,3-hydride shift or other skeletal rearrangements. The resulting allene is a valuable synthetic intermediate.

Carbocation Mediated Isomerizations: Acid-catalyzed reactions can lead to complex isomerizations. encyclopedia.pub The stability of the carbocation intermediates plays a crucial role in directing the rearrangement pathway. For example, a transient carbocation can be stabilized by the electron-rich aryl group in aryl-substituted enynes, facilitating cyclization or other isomerization reactions. acs.org In the case of this compound, the alkyl chain and the dibromovinyl group will influence the stability of any carbocationic intermediates and thus the propensity for rearrangement.

Elucidation of Reaction Mechanisms and Transition States

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling the outcome and developing new synthetic methodologies.

The 1,1-dibromo-1-alkene functionality is a key handle for palladium-catalyzed cross-coupling reactions. wildlife-biodiversity.comresearchgate.net The general mechanism for these transformations involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (in the case of coupling with organometallic reagents), and reductive elimination. wildlife-biodiversity.com

A critical mechanistic aspect for 1,1-dihalo-1-alkenes is the potential for α-dehalopalladation following the initial oxidative addition. This process can lead to the formation of a vinylic palladium carbene intermediate, which can then undergo further reactions. nih.gov

Table 2: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling of this compound

StepDescriptionKey Intermediates
Oxidative Addition The Pd(0) catalyst inserts into one of the C-Br bonds.Alk-enyl-Pd(II)-Br complex
Transmetalation An organometallic reagent (e.g., organoboron) transfers its organic group to the palladium center.Alk-enyl-Pd(II)-R complex
Reductive Elimination The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst.Coupled product and Pd(0)

Kinetic studies and the isolation of intermediates are essential for elucidating the precise mechanism and identifying the rate-determining step. illinois.edunih.gov

Achieving high selectivity (chemo-, regio-, and stereo-) is a central challenge in the functionalization of polyunsaturated molecules like this compound.

Chemoselectivity: In reactions involving multiple reactive sites, such as the double bond, the triple bond, and the C-Br bonds, directing the reaction to a specific site is crucial. This can often be controlled by the choice of catalyst and reaction conditions. For instance, certain platinum catalysts are known to selectively catalyze the diboration of diynes. nih.gov

Regioselectivity: In addition reactions, the regioselectivity is determined by which atom of the unsaturated bond forms a new bond with which part of the reagent. For electrophilic additions, this is often governed by the formation of the most stable carbocation intermediate (Markovnikov's rule). researchgate.net

Stereoselectivity: The spatial arrangement of the newly formed bonds is also a critical aspect. In many transition-metal-catalyzed reactions, the stereochemical outcome is determined by the geometry of the catalyst-substrate complex and the mechanism of the bond-forming step. For example, indium(III)-catalyzed cycloisomerization of 1,5-enynes can proceed with either retention or inversion of the alkene configuration, depending on the substrate. acs.org

Spectroscopic and Structural Characterization Methodologies for 1,1 Dibromonon 1 En 3 Yne and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. udel.edu By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound. creative-biostructure.com For a molecule like 1,1-Dibromonon-1-en-3-yne, with its distinct electronic environments created by the dibromoalkene and alkyne moieties, NMR is particularly informative.

¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their proximity to one another. The chemical shift (δ) of a proton is highly dependent on its local electronic environment. libretexts.org Electronegative atoms, such as bromine, and unsaturated systems, like alkenes and alkynes, significantly influence the chemical shifts of nearby protons. libretexts.org

For this compound, the vinylic proton (=CH) is expected to appear significantly downfield due to the deshielding effects of the double bond and the two geminal bromine atoms. Its predicted chemical shift would be in the range of 6.5-7.5 ppm. The propargylic protons (-CH₂-), being adjacent to the alkyne, would resonate in a characteristic region, typically around 2.5-3.5 ppm. oregonstate.edu The remaining protons of the pentyl chain would appear in the upfield region (δ 0.8-1.6 ppm), typical for aliphatic alkanes. oregonstate.edu

The multiplicity, or splitting pattern, of each signal is determined by the number of adjacent, non-equivalent protons (n) and follows the n+1 rule. This provides crucial connectivity information.

Expected ¹H NMR Data for this compound:

Proton Assignment (Position)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Integration
H-26.5 - 7.5Triplet (t)~7 Hz1H
H-52.2 - 2.5Triplet (t)~7 Hz2H
H-61.4 - 1.6Quintet~7 Hz2H
H-71.2 - 1.4Sextet~7 Hz2H
H-81.2 - 1.4Sextet~7 Hz2H
H-90.8 - 1.0Triplet (t)~7 Hz3H

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. udel.edu With proton decoupling, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum and allowing for a direct count of non-equivalent carbons. libretexts.org The chemical shifts in ¹³C NMR cover a much broader range than in ¹H NMR (~0-220 ppm) and are characteristic of the carbon's hybridization and electronic environment. oregonstate.edu

For this compound, the carbon atoms of the functional groups are expected to have distinct chemical shifts. The dibrominated alkene carbon (C-1) would be found significantly upfield compared to a typical alkene carbon due to the heavy atom effect of the two bromines. The other vinylic carbon (C-2) would be in the normal alkene region. The sp-hybridized carbons of the alkyne (C-3 and C-4) typically resonate in the range of 65-90 ppm. wisc.edu The carbons of the alkyl chain would appear in the upfield region of the spectrum. compoundchem.com

Expected ¹³C NMR Data for this compound:

Carbon Assignment (Position)Predicted Chemical Shift (δ, ppm)
C-1 (=CBr₂)85 - 95
C-2 (=CH)135 - 145
C-3 (C≡)75 - 85
C-4 (C≡)85 - 95
C-5 (-CH₂-)18 - 22
C-6 (-CH₂-)30 - 33
C-7 (-CH₂-)28 - 31
C-8 (-CH₂-)21 - 24
C-9 (-CH₃)13 - 15

For complex molecules, one-dimensional NMR spectra can become crowded. Two-dimensional (2D) NMR experiments spread the signals across two frequency axes, revealing correlations between nuclei that aid in definitive structure elucidation. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (2-3 bonds apart). libretexts.org Cross-peaks in a COSY spectrum connect coupled protons. For this compound, COSY would confirm the connectivity of the entire pentyl chain by showing correlations between H-5/H-6, H-6/H-7, H-7/H-8, and H-8/H-9. A weaker, four-bond correlation might also be observed between the vinylic H-2 and the propargylic H-5 protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment maps each proton signal to the carbon signal of the carbon atom it is directly attached to. It is invaluable for unambiguously assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). It is crucial for piecing together the molecular fragments. Key HMBC correlations for this compound would include:

The vinylic proton (H-2) showing correlation to the alkyne carbons (C-3, C-4) and the dibrominated carbon (C-1).

The propargylic protons (H-5) showing correlation to the alkyne carbons (C-3, C-4) and to C-6.

Expected 2D NMR Correlations for this compound:

Proton (¹H)COSY Correlations (¹H)HSQC Correlation (¹³C)Key HMBC Correlations (¹³C)
H-2H-5 (weak)C-2C-1, C-3, C-4
H-5H-2 (weak), H-6C-5C-3, C-4, C-6, C-7
H-6H-5, H-7C-6C-5, C-7, C-8
H-9H-8C-9C-7, C-8

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The spectrum of this compound would be expected to show several characteristic absorption bands:

C-H stretching (sp²): A peak just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) corresponding to the vinylic C-H bond. dummies.com

C-H stretching (sp³): A series of peaks just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹) from the C-H bonds of the alkyl chain. libretexts.org

C≡C stretching: A weak to medium absorption in the range of 2100-2260 cm⁻¹. libretexts.org As an internal alkyne, this band may be weak due to the low polarity of the bond. quimicaorganica.org

C=C stretching: An absorption in the 1630-1680 cm⁻¹ region for the carbon-carbon double bond. dummies.com

Expected IR Absorption Bands for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Vinylic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 2960Strong
Alkyne C≡CStretch2100 - 2260Weak to Medium
Alkene C=CStretch1630 - 1680Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. wikipedia.org

The presence of two bromine atoms in this compound makes its mass spectrum highly characteristic. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info Consequently, any ion containing two bromine atoms will appear as a triplet of peaks (M, M+2, M+4) with a characteristic intensity ratio of approximately 1:2:1. docbrown.inforesearchgate.net This isotopic signature provides definitive evidence for the presence of two bromine atoms.

The molecular ion peak cluster for C₉H₁₂Br₂ would be centered around m/z 282, 284, and 286. Fragmentation would likely occur via cleavage of the alkyl chain, and any fragment containing a single bromine atom would exhibit a characteristic 1:1 doublet of peaks separated by 2 m/z units. docbrown.info

Expected Mass Spectrometry Data for this compound:

IonFormulaExpected m/z ValuesRelative Intensity PatternNotes
[M]⁺[C₉H₁₂Br₂]⁺282, 284, 286~1:2:1Molecular ion triplet
[M-C₅H₁₁]⁺[C₄HBr₂]⁺211, 213, 215~1:2:1Loss of the pentyl radical
[M-Br]⁺[C₉H₁₂Br]⁺203, 205~1:1Loss of a bromine radical

Advanced Spectroscopic and Diffraction Techniques for Definitive Structural Elucidation

While the combination of NMR, IR, and MS provides a comprehensive picture of the molecular structure, definitive proof, particularly of the three-dimensional arrangement in the solid state, can be obtained through single-crystal X-ray diffraction. If a suitable crystal of this compound or a solid derivative can be grown, this technique can determine the precise bond lengths, bond angles, and stereochemical relationships within the molecule, offering the highest level of structural confirmation.

Computational and Theoretical Investigations of 1,1 Dibromonon 1 En 3 Yne

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity. nih.govresearchgate.netudel.edu Methods such as Density Functional Theory (DFT) and other ab initio approaches are employed to solve the Schrödinger equation for the molecule, yielding information about molecular orbitals and energy levels. scienceopen.comresearchgate.net

The concept of orbital hybridization is crucial for describing the geometry and bonding of carbon atoms in organic molecules. pw.live In 1,1-dibromonon-1-en-3-yne, the carbon backbone features atoms in three different hybridization states: sp³, sp², and sp. The specific hybridization of each carbon atom in the core en-yne structure and the adjacent alkyl chain dictates the molecule's local geometry and bond characteristics.

The carbon atoms of the double bond (C1 and C2) are sp² hybridized, leading to a trigonal planar geometry with bond angles of approximately 120°. study.comkhanacademy.org The carbon atoms of the triple bond (C3 and C4) are sp hybridized, resulting in a linear geometry with bond angles of 180°. study.comyoutube.com The remaining carbons in the pentyl chain (C5 through C9) are all sp³ hybridized, characterized by a tetrahedral geometry and bond angles of roughly 109.5°. youtube.comnih.govyoutube.com

Table 1: Hybridization States of Carbon Atoms in this compound This table outlines the hybridization state and corresponding local geometry for each carbon atom along the molecule's backbone.

Carbon AtomStructural PositionHybridization StateExpected Geometry
C1=CBr₂sp²Trigonal Planar
C2-CH=sp²Trigonal Planar
C3-C≡spLinear
C4≡C-spLinear
C5-C8-(CH₂)₄-sp³Tetrahedral
C9-CH₃sp³Tetrahedral

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital most likely to accept electrons, defining its electrophilic character. youtube.comchadsprep.com

For this compound, the HOMO and LUMO are primarily associated with the π-systems of the alkene and alkyne groups.

HOMO : The HOMO is expected to have significant electron density localized on the carbon-carbon triple bond. The alkyne's π-orbitals are generally higher in energy than those of a corresponding alkene, making this region a potential site for interaction with electrophiles.

LUMO : The LUMO is likely centered on the dibromo-substituted alkene moiety. The powerful electron-withdrawing effect of the two bromine atoms significantly lowers the energy of the π* antibonding orbital of the double bond. This makes the C1 carbon atom highly electrophilic and susceptible to attack by nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap generally implies higher reactivity. researchgate.net Computational calculations can precisely determine the energies and spatial distributions of these orbitals.

Table 2: Predicted Properties from Frontier Molecular Orbital Analysis This table summarizes the key characteristics and reactivity implications of the HOMO and LUMO of this compound based on theoretical principles.

OrbitalPredicted Location of Electron DensityAssociated ReactivityPotential Reaction Site
HOMOAlkyne (C≡C) π-systemNucleophilic / BasicReaction with electrophiles
LUMODibromoalkene (C=CBr₂) π*-systemElectrophilic / AcidicNucleophilic attack at C1

Conformational Analysis and Stereochemical Considerations

Conformational analysis investigates the different spatial arrangements of a molecule that arise from the rotation around single bonds. While the en-yne portion of this compound is rigid and planar, the attached pentyl group introduces conformational flexibility. The primary source of this flexibility is the rotation around the C4-C5 single bond, which connects the rigid en-yne system to the flexible alkyl chain.

To minimize steric strain, the pentyl chain is expected to preferentially adopt an extended, anti-periplanar (staggered) conformation. fiveable.memasterorganicchemistry.com Rotations around the C-C bonds can lead to higher-energy gauche conformers. Computational methods can map the potential energy surface by rotating these bonds, allowing for the identification of the global energy minimum conformation and the energy barriers between different conformers.

Regarding stereochemistry, the 1,1-dibromo substitution on the alkene means that both bromine atoms are attached to the same carbon (C1). Consequently, the double bond does not exhibit E/Z isomerism, simplifying the stereochemical landscape of the molecule.

Theoretical Studies on Reaction Pathways and Energetics

Computational chemistry is an indispensable tool for mapping out the detailed mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. chemrxiv.org

Molecules like this compound are valuable substrates in metal-catalyzed cross-coupling reactions. researchgate.netnih.gov Computational modeling, particularly using DFT, is widely used to elucidate the complex catalytic cycles involved in these transformations. mpg.dersc.orgresearchgate.net For a typical palladium-catalyzed reaction, the cycle can be modeled step-by-step:

Oxidative Addition : The initial step where the palladium catalyst inserts into one of the C-Br bonds. Calculations can determine the activation energy for this step and predict whether it is the rate-determining step of the cycle.

Transmetalation : The transfer of an organic group from another organometallic reagent to the palladium center.

Reductive Elimination : The final step where the coupled product is formed and the catalyst is regenerated.

Beyond mapping known reactions, quantum chemical methods can predict the intrinsic reactivity and selectivity of a molecule. scienceopen.commdpi.com For this compound, these methods can address key questions:

Reactivity : As discussed in FMO theory, the HOMO-LUMO gap provides a quantitative measure of chemical reactivity.

Regioselectivity : In reactions involving additions or substitutions, computational models can predict the most likely site of attack. By calculating parameters such as partial atomic charges or mapping the molecular electrostatic potential (MEP), regions of positive (electrophilic) and negative (nucleophilic) charge can be visualized. For this molecule, such calculations would confirm the high electrophilicity of the C1 carbon.

Chemoselectivity : In cross-coupling reactions, a key question is which of the two C-Br bonds will react first. Computational modeling of the oxidative addition step for each bond can reveal any kinetic or thermodynamic preference, thus predicting the outcome of a mono-coupling reaction.

Table 3: Application of Quantum Chemical Parameters in Reactivity Prediction This table connects theoretical parameters that can be calculated for this compound to the specific aspects of chemical behavior they help predict.

Quantum Chemical ParameterPredicted Chemical PropertyRelevance to this compound
HOMO-LUMO Energy GapKinetic Stability / Overall ReactivityIndicates susceptibility to reactions.
Molecular Electrostatic Potential (MEP)Sites for electrophilic/nucleophilic attackIdentifies the electrophilic C1 and nucleophilic alkyne region.
Calculated Partial Atomic ChargesLocal polarity and reaction sitesQuantifies the electrophilicity of the C1 carbon atom.
Transition State Energy CalculationsReaction barriers and rates (kinetics)Predicts which C-Br bond is more likely to react first in coupling reactions.

Spectroscopic Parameter Prediction and Validation

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis, offering invaluable insights into molecular structure and properties before a compound is synthesized or isolated. For a molecule such as this compound, where experimental data may not be readily available, theoretical predictions are particularly crucial. These predictions, however, must be carefully validated against experimental data whenever possible to ensure their accuracy and reliability.

Theoretical Prediction of Spectroscopic Data

The primary methods for predicting spectroscopic parameters are rooted in quantum mechanics, particularly Density Functional Theory (DFT). These methods calculate the electronic structure of a molecule to derive its properties, including NMR chemical shifts, vibrational frequencies (IR spectroscopy), and electron ionization patterns (mass spectrometry).

For this compound, a typical computational workflow for predicting its spectroscopic parameters would involve:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable conformation (lowest energy state). This is a critical first step as the calculated spectroscopic parameters are highly dependent on the molecular geometry.

Frequency Calculations: Once the geometry is optimized, vibrational frequencies are calculated. These frequencies correspond to the absorption bands in an infrared (IR) spectrum.

NMR Shielding Calculations: The magnetic shielding tensors for each nucleus are calculated. These are then converted into NMR chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

Mass Spectrometry Fragmentation Prediction: While less straightforward than NMR or IR prediction, computational methods can also be used to predict the fragmentation patterns in mass spectrometry by calculating the energies of different potential fragment ions.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For instance, different DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p), cc-pVTZ) will yield slightly different results. The choice of computational method is often a compromise between accuracy and computational cost.

Predicted Spectroscopic Data for this compound

In the absence of experimentally acquired spectra for this compound, theoretical values provide a baseline for what to expect. The following tables outline the predicted spectroscopic data based on general principles and data for similar functional groups.

Predicted ¹H NMR Chemical Shifts

The proton NMR spectrum is predicted to show signals corresponding to the different types of hydrogen atoms in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
=CH-6.5 - 7.5Triplet
-CH₂- (adjacent to alkyne)2.5 - 3.0Triplet
-CH₂- (alkyl chain)1.3 - 1.7Multiplet
-CH₃0.8 - 1.0Triplet

Note: These are estimated ranges. Actual values would be determined by specific computational calculations.

Predicted ¹³C NMR Chemical Shifts

The carbon-13 NMR spectrum would provide information about the carbon skeleton of the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=CBr₂85 - 95
=CH-130 - 140
C≡C70 - 90
-CH₂- (adjacent to alkyne)20 - 30
-CH₂- (alkyl chain)22 - 35
-CH₃10 - 15

Note: These are estimated ranges. Actual values would be determined by specific computational calculations.

Predicted Infrared (IR) Absorption Frequencies

The IR spectrum is predicted to show characteristic absorption bands for the functional groups present in this compound.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (alkene)3050 - 3150Medium
C-H (alkane)2850 - 3000Strong
C≡C (alkyne)2100 - 2250Medium-Weak
C=C (alkene)1600 - 1680Medium
C-Br500 - 650Strong

Note: These are estimated ranges. The intensity of the alkyne stretch can be weak if the molecule is relatively symmetric.

Validation of Predicted Parameters

The validation of computationally predicted spectroscopic parameters is achieved by comparing them with experimental data. Discrepancies between theoretical and experimental values are common and can arise from several factors, including:

Solvent Effects: Computational predictions are often performed for the gas phase, while experimental data is typically collected in a solvent. The interaction between the solute and solvent can influence the spectroscopic parameters.

Vibrational Averaging: Theoretical calculations usually assume a static molecular structure, whereas molecules are constantly vibrating at room temperature.

Limitations of the Theoretical Model: The chosen level of theory and basis set may not be sufficient to capture all the electronic effects within the molecule.

When experimental data is available, a statistical analysis, such as calculating the mean absolute error (MAE) between the predicted and experimental values, can quantify the accuracy of the computational method. For novel compounds like this compound, the initial synthesis and characterization would provide the crucial experimental data needed to validate and refine the computational models for this class of compounds. This iterative process of prediction and validation is essential for advancing our understanding of molecular structure and properties.

Applications of 1,1 Dibromonon 1 En 3 Yne in Complex Organic Synthesis

Role as a Key Intermediate in Natural Product Synthesis

The enyne motif is a common structural feature in many natural products, and the 1,1-dibromoalkene functionality provides a convenient handle for further molecular elaboration. This makes 1,1-Dibromonon-1-en-3-yne a potentially valuable intermediate in the total synthesis of various natural products, particularly those of marine origin.

One of the key reactions of 1,1-dibromoalkenes is their conversion to alkynes through elimination or coupling reactions. This transformation is particularly useful for the synthesis of poly-acetylenic natural products. Furthermore, the dibromoalkene can participate in stereocontrolled cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to introduce new carbon-carbon bonds with high degrees of geometric control. This is crucial for the precise construction of the carbon skeleton of complex natural products.

Enyne metathesis is another powerful tool in organic synthesis that can be applied to derivatives of this compound. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgthieme-connect.denih.gov This reaction, catalyzed by ruthenium or molybdenum carbene complexes, allows for the formation of cyclic and polycyclic systems containing conjugated dienes, which are common motifs in many natural products. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgthieme-connect.denih.gov The long alkyl chain in this compound can influence the conformational preferences of the molecule, potentially leading to high levels of stereoselectivity in ring-closing enyne metathesis (RCEYM) reactions. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgthieme-connect.denih.gov

Reaction Type Reagents/Catalyst Product Type Relevance to Natural Product Synthesis
Sonogashira CouplingPd catalyst, Cu(I) cocatalyst, amine baseConjugated enynes or enediynesConstruction of complex carbon skeletons rsc.org
Suzuki-Miyaura CouplingPd catalyst, baseSubstituted alkenes and dienesFormation of C-C bonds with stereocontrol researchgate.net
Ring-Closing Enyne Metathesis (RCEYM)Ru or Mo carbene catalystCyclic 1,3-dienesSynthesis of carbocyclic and heterocyclic cores wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgthieme-connect.denih.gov

Synthesis of Bioactive Molecules and Pharmaceutical Scaffolds

The structural motifs accessible from this compound are prevalent in a wide range of bioactive molecules and pharmaceutical scaffolds. The ability to selectively functionalize both the double and triple bonds allows for the creation of diverse molecular libraries for drug discovery.

Marine alkaloids, a class of natural products known for their potent biological activities, often contain halogenated pyrrole or indole ring systems. researchgate.netnih.govresearchgate.net The 1,1-dibromoalkene moiety of this compound can serve as a precursor for the construction of such halogenated heterocycles. researchgate.netnih.govresearchgate.net Tandem cyclization reactions, where multiple bonds are formed in a single operation, can be employed to efficiently construct complex heterocyclic scaffolds from enyne precursors. beilstein-journals.orgnih.govsciforum.netrsc.org

Furthermore, the long lipophilic nonyl chain can be a desirable feature in drug candidates, as it can enhance membrane permeability and improve pharmacokinetic properties. The modular nature of the synthesis, starting from this compound, allows for the systematic variation of the molecular structure to optimize biological activity.

Building Block for Novel Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of a variety of novel heterocyclic compounds. The tandem annulation of enynes is a powerful strategy for the construction of functionalized pyridines and pyrroles. beilstein-journals.org These reactions can proceed through either a 6-endo-dig or a 5-exo-dig cyclization pathway, leading to six-membered or five-membered nitrogen-containing heterocycles, respectively. beilstein-journals.org

The versatility of this approach allows for the introduction of a wide range of functional groups into the heterocyclic ring system, including halogens, trifluoromethyl groups, and aryl substituents. beilstein-journals.org For example, the electrophilic iodocyclization of 2-nitro-1,3-enynes has been shown to be an effective method for the synthesis of halogenated pyrroles, which are common motifs in marine alkaloids. beilstein-journals.org

Cyclization Mode Product Key Features
6-endo-digPyridine derivativesAccess to a key pharmacophore in many bioactive molecules. beilstein-journals.org
5-exo-digPyrrole derivativesConstruction of scaffolds found in natural products and pharmaceuticals. beilstein-journals.orgnih.govrsc.orgrsc.orgresearchgate.net

Utilization in Materials Science and Polymer Chemistry

The unique electronic and structural features of this compound make it an attractive monomer for the synthesis of advanced polymeric materials with interesting optical and electronic properties.

The presence of both a polymerizable alkyne group and a reactive dibromoalkene allows for the synthesis of a variety of functional polymers. For instance, Sonogashira coupling polymerization of dihaloarenes with diynes is a well-established method for the preparation of conjugated polymers such as poly(arylene ethynylene)s (PAEs). Similarly, this compound could be used in step-growth polymerizations to create polymers with alternating enyne and aromatic units.

Enyne metathesis can also be employed for the synthesis of polymers. beilstein-journals.org Alternating ring-opening metathesis polymerization (AROMP) of enynes with cyclic enol ethers can produce degradable poly(vinyl ether) materials. beilstein-journals.org The long alkyl chain of this compound could impart solubility and processability to the resulting polymers.

Conjugated polymers derived from enyne-containing monomers often exhibit interesting optical and electronic properties, such as photoluminescence and electroluminescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researcher.lifemdpi.comiupac.orgucm.es The extended π-conjugation in these materials allows for efficient charge transport.

The bromine atoms on the double bond of this compound can be retained in the polymer backbone, providing sites for post-polymerization modification. This allows for the fine-tuning of the polymer's properties, such as its solubility, band gap, and charge-transport characteristics. For example, the bromoaryl groups can be used to attach other functional moieties through cross-coupling reactions. rsc.org

Polymerization Method Monomer Type Resulting Polymer Potential Application
Sonogashira Coupling PolycondensationDihaloarenes and DiynesPoly(arylene ethynylene)s (PAEs)Organic electronics, sensors organic-chemistry.org
Enyne Metathesis PolymerizationEnynes and Cyclic Enol EthersPoly(vinyl ether)sDegradable materials beilstein-journals.org
Migita–Kosugi–Stille Coupling PolycondensationOrganostannanes and Organic HalidesPoly(thienylene phenylene)sOrganic electronics rsc.org

Design and Synthesis of Molecular Architectures with Tunable Properties

The rigid and linear nature of the enyne unit, combined with the synthetic versatility of the dibromoalkene, makes this compound an excellent building block for the construction of well-defined molecular architectures with tunable properties.

The long alkyl chain can promote self-assembly into ordered structures, such as liquid crystals. mdpi.combeilstein-journals.orgmdpi.comresearchgate.netnih.gov The balance between the rigid enyne core and the flexible alkyl chain is crucial for determining the mesomorphic properties of the resulting molecules. By systematically varying the length and nature of the alkyl chain, it is possible to control the type of liquid crystalline phase and the temperature range over which it is stable. mdpi.combeilstein-journals.orgmdpi.comresearchgate.netnih.gov

Furthermore, the dibromoalkene functionality can be used to create more complex molecular shapes through intramolecular and intermolecular cross-coupling reactions. This allows for the synthesis of macrocycles and other topologically interesting molecules with potential applications in host-guest chemistry and molecular recognition. The ability to precisely control the three-dimensional structure of these molecules is essential for tailoring their properties for specific applications.

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